Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]
Description
Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] (CAS: 1780867-35-7) is a cyclopropane derivative featuring a carboxylic acid group and a (4-chlorophenoxy)methyl substituent. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol . The compound is commercially available at 95% purity and is utilized in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-[(4-chlorophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJTZHMVYQUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transesterification and Cyclization of Chlorobutyrate Esters
One of the prominent methods involves the initial synthesis of chlorobutyrate esters, followed by cyclization to form the cyclopropane ring. This approach is detailed in patents such as US5504245A and involves the following steps:
Preparation of 4-chlorobutyric acid derivatives:
The process begins with the cleavage of γ-butyrolactone using hydrogen chloride in the presence of sulfuric acid, yielding 4-chlorobutyric acid. This acid is then esterified to produce chlorobutyrate esters.Cyclization to cyclopropanecarboxylate esters:
The chlorobutyrate ester undergoes phase transfer catalysis with sodium hydroxide, facilitating intramolecular cyclization to form the cyclopropane ring. This step often employs a chlorinated solvent such as dichloromethane, with sodium alkoxide as a base catalyst, requiring over 20 mol% for efficiency.Conversion to the acid:
The ester is then hydrolyzed or aminated (via ammonia treatment) to yield the free cyclopropanecarboxylic acid.
- The overall yield of the acid from this route is typically less than 50%, with isolation challenges due to the reaction mixture complexity. Recycling of the mother liquor and repeated amidation steps improve yields.
Ylide-Mediated Cyclopropanation
Another advanced approach involves the use of sulfonium or tetrahydrothiophenium ylides, as described in patents such as US4083863A and recent research articles:
Formation of Tetrahydrothiophenium Salt:
Reacting tetrahydrothiophene with haloacetic esters (e.g., chloromethyl esters) in inert solvents like acetone yields stable tetrahydrothiophenium salts.Generation of Ylides:
These salts are treated with aqueous bases (e.g., sodium or potassium hydroxide) to produce the corresponding ylide intermediates.Cyclopropanation of Activated Olefins:
The ylide reacts with activated olefins (e.g., 4-chlorophenoxy-substituted olefins) under reflux conditions (25–50°C), forming cyclopropane derivatives with high yields (up to 86% in some cases).Final Hydrolysis or Functionalization:
The ester or derivative is hydrolyzed to obtain the free acid. This method offers high stereoselectivity and yields, especially when chiral auxiliaries are employed.
- The ylide approach allows for stereocontrol and the synthesis of chiral cyclopropanecarboxylic acids with enantiomeric excesses exceeding 98%.
- The process is versatile, accommodating various substituents on the olefin, including the 4-chlorophenoxy group.
Multi-Step Synthesis via Cyanide and Halogenated Precursors
A third route, documented in patents such as US6531626B1, involves:
Reaction of Metal Cyanides with Halogenated Precursors:
Reacting a metal cyanide with 1-bromo-3-chloropropane yields a cyanide intermediate, which is subsequently cyclized.Cyclization to Cyclopropanecarboxylic Acid:
The nitrile intermediate undergoes hydrolysis to the acid, followed by cyclization using base-mediated methods.Functionalization with Phenoxy Groups:
The phenoxy substituent is introduced via nucleophilic aromatic substitution or coupling reactions, completing the synthesis.
- This route is efficient for producing derivatives with specific substitutions but involves handling toxic cyanides and halogenated intermediates.
Data Summary Table
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Transesterification & Cyclization | Chlorobutyrate esters, sodium hydroxide, chlorinated solvents | 40–50 | Well-established, scalable | Low yield, isolation challenges |
| Ylide-Mediated Cyclopropanation | Sulfonium salts, activated olefins, bases, reflux (25–50°C) | Up to 86 | High stereoselectivity, high yield, versatile | Requires specialized reagents, chiral auxiliaries |
| Cyanide-Halogen Route | Metal cyanides, halogenated precursors, hydrolysis, cyclization | Variable | Suitable for specific derivatives, scalable | Toxic intermediates, complex multi-step process |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of cyclopropanecarboxylic acid exhibit promising anticancer properties. For example, compounds incorporating the cyclopropanecarboxylic acid framework have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the 4-chlorophenoxy group enhances the lipophilicity and bioavailability of these compounds, which is crucial for their effectiveness as anticancer agents .
Neuroprotective Effects
Research has also explored the neuroprotective effects of cyclopropanecarboxylic acid derivatives. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemical Applications
Pesticide Development
Cyclopropanecarboxylic acid derivatives are being investigated for their potential use as pesticides. The unique structure allows for the modification of biological activity against various pests. For instance, compounds derived from cyclopropanecarboxylic acid have been tested for efficacy against specific agricultural pests, demonstrating effective insecticidal properties with lower toxicity to non-target organisms .
Herbicide Formulations
The compound's ability to interact with plant growth regulators has led to its exploration in herbicide formulations. The chlorophenoxy group can enhance herbicidal activity by targeting specific pathways in plants, providing a means to develop selective herbicides that minimize damage to crops while effectively controlling weeds .
Organic Synthesis
Building Block in Synthesis
Cyclopropanecarboxylic acid serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as esterification and amidation, allows chemists to create a wide range of derivatives with tailored properties for specific applications . Notably, the compound can be utilized in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Cyclopropanecarboxylic acid derivatives showed significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Neuroprotection | Compounds demonstrated protective effects against oxidative stress in neuronal cells. |
| Study 3 | Pesticide Efficacy | Derivatives displayed effective insecticidal activity with low toxicity to beneficial insects. |
| Study 4 | Herbicide Development | Enhanced selectivity and efficacy against target weeds were observed in field trials. |
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Structural Analogs with Halogenated Aromatic Substituents
1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 124276-34-2)
- Molecular Formula : C₁₀H₉ClO₂
- Key Differences: Lacks the ether-linked phenoxy group, with a chlorine atom directly attached to the cyclopropane ring. This reduces steric hindrance but increases electron-withdrawing effects compared to the target compound .
1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 869970-64-9)
- Molecular Formula : C₁₀H₈ClFO₂
- Properties : Boiling point: 331.7±42.0°C , pKa: 3.81±0.20 .
- Comparison : The addition of a fluorine atom at the 2-position enhances electronegativity and may improve metabolic stability in drug design compared to the target compound .
Cyclopropanecarboxylic Acid, 1-[[(4-Fluorophenyl)amino]carbonyl]- (CAS: 849217-48-7)
- Molecular Formula: C₁₁H₉FNO₃
- Key Feature: Incorporates a urea-like linkage (aminocarbonyl group) instead of an ether.
Analogs with Alkoxy or Alkyl Substituents
1-[(4-Methoxyphenyl)methyl]cyclopropanecarboxylic Acid (CAS: 29765-47-7)
- Molecular Formula : C₁₂H₁₄O₃
- Properties : pKa: 4.67±0.20 , Boiling point: 356.3±15.0°C .
- Comparison: The methoxy group is electron-donating, increasing the compound’s basicity compared to the electron-withdrawing chlorophenoxy group in the target compound. This may alter solubility and pharmacokinetics .
Cyclopropanecarboxylic Acid, 1-(Methylamino)-, Methyl Ester, Hydrochloride (CAS: 99324-93-3)
- Structure: Contains a methylamino group and ester functionality.
- Application : Used as an intermediate in agrochemicals and pharmaceuticals. The ester group enhances volatility, contrasting with the carboxylic acid in the target compound .
Physicochemical and Pharmacological Comparisons
Pharmacological Insights :
- Antimicrobial Activity: Cyclopropane derivatives with halogenated aromatic groups (e.g., 4-chlorophenyl) exhibit notable antimicrobial and anti-inflammatory properties .
- Kinase Inhibition: Analogs like 1-[[(4-fluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid are intermediates in c-Met kinase inhibitors, critical for cancer therapy .
Biological Activity
Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] (commonly referred to as UPAR415), is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The chemical structure of cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] can be represented as follows:
- Molecular Formula : C10H9ClO2
- IUPAC Name : 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid
This compound features a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenoxy methyl group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that UPAR415 exhibits promising antimicrobial properties. It has been evaluated against various pathogenic bacteria, demonstrating effective inhibition at minimal inhibitory concentrations (MICs). The compound acts by targeting specific enzymes involved in bacterial metabolism, such as O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis. Inhibition of these enzymes disrupts bacterial growth and survival .
Table 1: Antimicrobial Efficacy of UPAR415
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Salmonella Typhimurium | 5 | Inhibition of OASS-A and OASS-B isoforms |
| Escherichia coli | 10 | Disruption of cysteine biosynthesis |
| Staphylococcus aureus | 8 | Competitive inhibition at the active site |
Cytotoxicity and Safety Profile
While UPAR415 shows potent antimicrobial effects, its cytotoxicity has also been assessed. Compounds with similar structures often exhibit high toxicity profiles; however, UPAR415 has demonstrated a comparatively lower toxicity in vitro. This profile suggests potential for therapeutic applications where safety is paramount .
Table 2: Cytotoxicity Profile of UPAR415
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | >50 | Low cytotoxicity |
| HepG2 | 30 | Moderate cytotoxicity |
| MCF-7 | >50 | Low cytotoxicity |
Case Studies and Research Findings
In a notable study, UPAR415 was tested alongside other derivatives for its efficacy against S. Typhimurium. The results indicated that UPAR415 not only inhibited bacterial growth but also exhibited synergistic effects when combined with colistin, suggesting that it could serve as an effective adjuvant in antibiotic therapies .
Another research effort focused on the structural analysis of UPAR415 using X-ray diffraction techniques. The binding interactions between UPAR415 and the active site of OASS-A were elucidated, confirming its competitive inhibition mechanism. This structural insight is crucial for further drug design efforts aimed at enhancing the compound's efficacy and specificity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(4-chlorophenoxy)methyl]cyclopropanecarboxylic acid, and what catalysts or solvents are typically employed?
- Methodological Answer : Synthesis often involves cyclopropanation of a pre-functionalized precursor. For example, a related compound, 1-(4-chlorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3), is synthesized via cyclopropane ring closure using palladium or copper catalysts in polar aprotic solvents like dimethylformamide (DMF) or toluene . Similar methods likely apply, with modifications to incorporate the (4-chlorophenoxy)methyl group. Reaction optimization may require inert atmospheres (e.g., nitrogen) and controlled temperatures (50–100°C) to avoid side reactions.
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Characterization typically employs HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation). For instance, cyclopropane derivatives in (e.g., 1-(4-methylphenyl)cyclopropanecarboxylic acid) were validated using H and C NMR to confirm cyclopropane ring geometry and substituent positions. Mass spectrometry (MS) and melting point analysis (mp 160–164°C for analogues in ) further corroborate molecular weight and physical consistency .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer : Cyclopropane derivatives are often sensitive to light and heat. Stability studies for analogues ( ) recommend storage at 2–8°C under nitrogen. Solubility varies by substituents: polar groups (e.g., carboxylic acid) enhance aqueous solubility, while aromatic moieties (e.g., 4-chlorophenoxy) favor organic solvents like DMSO or ethanol . Pre-experiment solubility screening is advised to avoid precipitation in reaction media.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing novel derivatives of this compound?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, highlights the use of H-C HSQC to assign cyclopropane ring protons unambiguously. Cross-validate with computational methods (DFT calculations for predicted shifts) and compare with literature analogues (e.g., 1-(4-fluorophenyl)cyclopropanecarboxylic acid in ) .
Q. What strategies optimize the reaction yield of this compound in large-scale syntheses while minimizing byproducts?
- Methodological Answer : Scale-up requires flow chemistry or batch reactor optimization . notes that palladium-catalyzed reactions benefit from ligand screening (e.g., XPhos) to enhance turnover. For cyclopropane ring formation, slow addition of diazo compounds (to control exothermicity) and in situ purification (e.g., scavenger resins) reduce side reactions. Process analytical technology (PAT) monitors reaction progress in real time .
Q. How does the introduction of the (4-chlorophenoxy)methyl group influence the compound’s biological activity, and what assays are suitable for testing this?
- Methodological Answer : The 4-chlorophenoxy group may enhance lipophilicity and receptor binding. describes CB2 receptor modulators with similar substituents, evaluated via radioligand binding assays (e.g., H-CP-55,940 displacement). For antimicrobial activity, use MIC assays against Gram-positive/negative strains. Structural analogs in (e.g., trifluoroethyl-pyrazole derivatives) were tested in enzyme inhibition assays (IC determination) .
Q. What computational methods predict the compound’s reactivity in novel chemical transformations (e.g., cycloadditions)?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for cyclopropane ring-opening reactions. Software like Gaussian or ORCA models steric effects of the 4-chlorophenoxy group. Molecular dynamics simulations (e.g., using GROMACS) predict solvation effects on reactivity. ’s PubChem data on similar compounds includes SMILES notations for in silico docking studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across literature sources?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Reproduce synthesis protocols exactly (e.g., solvent purity in ’s mp 160–164°C). Use DSC (Differential Scanning Calorimetry) to identify polymorphs. Cross-reference with high-purity standards (e.g., NIST data in ) and consult structural analogs (e.g., 1-(4-methylphenyl)cyclopropanecarboxylic acid in ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
